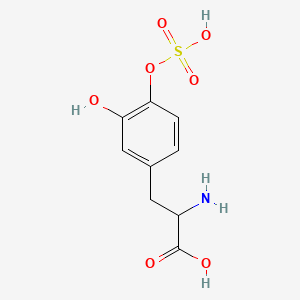
2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-amino-3-(3-hidroxi-4-sulfooxifenil)propanoico es un derivado de aminoácido caracterizado por la presencia de un grupo amino, un grupo carboxilo y una cadena lateral que contiene un grupo hidroxilo y sulfooxilo unido a un anillo fenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido 2-amino-3-(3-hidroxi-4-sulfooxifenil)propanoico normalmente implica la incorporación de una porción hidroxifenilo en una cadena de aminoácidos. Un método común implica la reacción de 3-hidroxi-4-sulfooxibenzaldehído con un derivado de aminoácido adecuado en condiciones controladas para formar el producto deseado .
Métodos de Producción Industrial: Los métodos de producción industrial para este compuesto pueden implicar procesos de síntesis de varios pasos, incluyendo la protección y desprotección de grupos funcionales, para garantizar la pureza y el rendimiento del producto final. Estos métodos a menudo utilizan técnicas avanzadas como la cromatografía y la cristalización para la purificación .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido 2-amino-3-(3-hidroxi-4-sulfooxifenil)propanoico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: El grupo sulfooxilo puede reducirse a un grupo hidroxilo.
Sustitución: El anillo fenilo puede sufrir reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Las reacciones de sustitución electrófila pueden implicar reactivos como halógenos o agentes de nitración.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
El ácido 2-amino-3-(3-hidroxi-4-sulfooxifenil)propanoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y se puede utilizar en el estudio de mecanismos de reacción.
Biología: Este compuesto se utiliza en el estudio de las interacciones enzima-sustrato y las relaciones estructura-función de las proteínas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-amino-3-(3-hidroxi-4-sulfooxifenil)propanoico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos hidroxilo y sulfooxilo juegan un papel crucial en estas interacciones formando enlaces de hidrógeno e interacciones electrostáticas con las moléculas diana. Estas interacciones pueden modular la actividad de las proteínas diana e influir en varias vías bioquímicas .
Compuestos Similares:
Ácido 3-amino-3-(4-hidroxifenil)propanoico: Similar en estructura pero carece del grupo sulfooxilo.
Ácido 2-amino-3-hidroxi-3-fosfonooxi-propanoico: Contiene un grupo fosfonooxilo en lugar de un grupo sulfooxilo.
Singularidad: La presencia del grupo sulfooxilo en el ácido 2-amino-3-(3-hidroxi-4-sulfooxifenil)propanoico lo distingue de otros compuestos similares. Este grupo funcional imparte propiedades químicas únicas, como una mayor solubilidad y reactividad, lo que lo hace particularmente valioso en aplicaciones específicas .
Comparación Con Compuestos Similares
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar in structure but lacks the sulfooxy group.
2-Amino-3-hydroxy-3-phosphonooxy-propanoic acid: Contains a phosphonooxy group instead of a sulfooxy group.
Uniqueness: The presence of the sulfooxy group in 2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid distinguishes it from other similar compounds. This functional group imparts unique chemical properties, such as increased solubility and reactivity, making it particularly valuable in specific applications .
Propiedades
Fórmula molecular |
C9H11NO7S |
|---|---|
Peso molecular |
277.25 g/mol |
Nombre IUPAC |
2-amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO7S/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H,14,15,16) |
Clave InChI |
KKZVNIAHQBJWCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)O)N)O)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




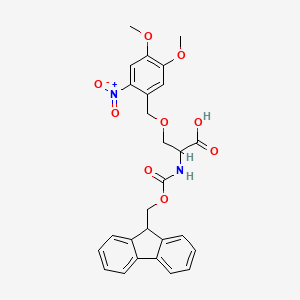



![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)
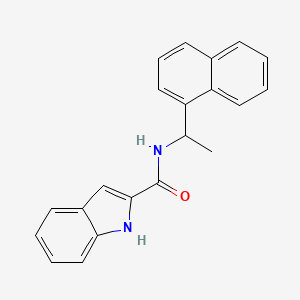
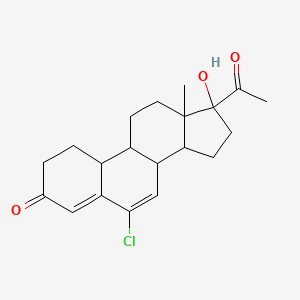
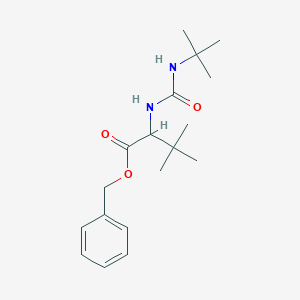

![[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12292473.png)
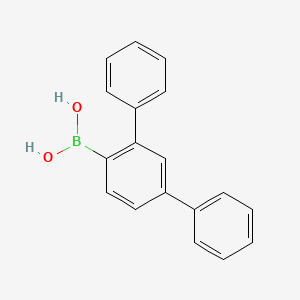
![3-Methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12292477.png)
